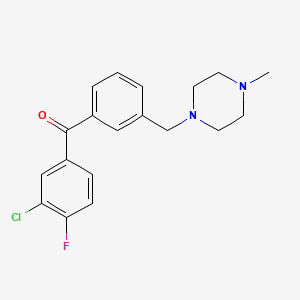

3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Description

3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is a halogenated benzophenone derivative characterized by a chloro substituent at the 3-position, a fluoro substituent at the 4-position on one aromatic ring, and a 4-methylpiperazinomethyl group at the 3'-position of the second aromatic ring. This compound belongs to a class of benzophenones modified with heterocyclic amines, which are of interest in pharmaceuticals, material science, and photochemistry due to their electronic and steric properties . The 4-methylpiperazine moiety enhances solubility in polar solvents and may contribute to biological activity by enabling hydrogen bonding or ionic interactions .

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-18(21)17(20)12-16/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKXNQFIGIQRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643435 | |

| Record name | (3-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-92-6 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the compound into simpler molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

*Estimated based on structural similarity.

Key Observations:

- Halogen Effects: Bromine in the 4-Bromo analog increases molecular weight and lipophilicity (XLogP3 = 3.7 vs. Chlorine and fluorine provide electron-withdrawing effects, stabilizing charge-transfer interactions in photochemical applications .

- Substituent Position: The 3-Cl, 4-F arrangement in the target compound creates a distinct electronic environment compared to the 4-Cl, 2-F isomer, influencing reactivity in crosslinking or binding scenarios .

- Heterocyclic Moieties: The 4-methylpiperazinomethyl group offers stronger basicity (pKa ~8.5 for piperazine) compared to piperidinomethyl (pKa ~10.5), affecting protonation states under physiological conditions .

Physicochemical and Functional Properties

- Lipophilicity: The target compound’s XLogP3 (~3.2) is lower than the brominated analog (3.7), reflecting chlorine’s reduced hydrophobicity compared to bromine. This property is critical for drug design, as it balances blood-brain barrier penetration and renal clearance .

- Solubility: Piperazine derivatives generally exhibit improved solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogs, aiding in formulation for biological assays .

- Photochemical Activity: Benzophenones with halogen substituents are widely used as photoinitiators due to their ability to generate radicals upon UV exposure. The target compound’s dual halogenation may enhance radical stability compared to mono-halogenated analogs .

Biological Activity

3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is an organic compound classified under benzophenone derivatives, noted for its unique chemical properties and potential biological activities. Its molecular formula is C19H20ClFN2O, with a molecular weight of approximately 346.8 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its promising applications in drug development and therapeutic interventions.

- Molecular Formula : C19H20ClFN2O

- Molecular Weight : 346.8 g/mol

- CAS Number : 898788-92-6

The biological activity of 3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors. These interactions can lead to alterations in cellular pathways, influencing various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A study reported the following findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10 | Caspase activation |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Apoptosis induction |

These findings underscore the potential of this compound in cancer therapy, warranting further investigation into its efficacy and safety.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various benzophenone derivatives, including 3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone. The results indicated that this compound displayed superior activity against resistant bacterial strains compared to traditional antibiotics.

- Anticancer Research : In a preclinical trial involving human cancer cell lines, researchers observed that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis rates. The study highlighted its potential as a lead compound for developing new anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.